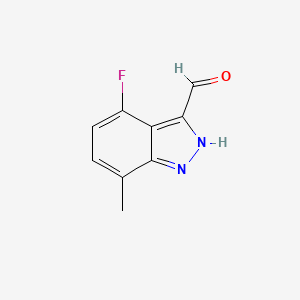

4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

Beschreibung

Historical Context of Indazole Chemistry

The foundation of indazole chemistry traces back to the pioneering work of Nobel laureate Emil Fischer in the early 1880s, marking a significant milestone in heterocyclic organic chemistry. Fischer's original discovery emerged from investigations into ortho-hydrazino cinnamic acid, where thermal cyclization unexpectedly yielded the indazole scaffold. This groundbreaking work, published in 1883, established indazole as a bicyclic compound consisting of the fusion of benzene and pyrazole rings. The historical significance of Fischer's contribution cannot be overstated, as it laid the groundwork for decades of subsequent research into indazole derivatives and their applications.

The development of indazole chemistry continued throughout the 20th century, with researchers exploring various synthetic methodologies and applications. The Davis-Beirut reaction emerged as one notable method for generating 2H-indazoles, while other synthetic approaches focused on improving yields and accessibility. Fischer's original method involved heating ortho-hydrazine cinnamic acid, but subsequent modifications and improvements have made indazole synthesis more practical and efficient. The evolution of synthetic techniques has enabled the preparation of increasingly complex indazole derivatives, setting the stage for modern fluorinated variants like this compound.

Significance of Fluorinated Indazole Derivatives in Chemical Research

Fluorinated indazole derivatives have gained tremendous importance in contemporary chemical research due to their unique electronic properties and enhanced biological activities. The incorporation of fluorine atoms into organic molecules fundamentally alters their electronic distribution, creating electron-deficient systems that can significantly modify molecular interactions and properties. In the context of indazole chemistry, fluorination enables precise tuning of energy gaps and intermolecular interactions, including π-π stacking and hydrogen-fluorine bonding patterns.

The pharmaceutical industry has particularly embraced fluorinated indazoles due to their enhanced metabolic stability and improved bioavailability compared to their non-fluorinated counterparts. Research has demonstrated that indazole-containing derivatives possess broad biological properties, making them valuable scaffolds for drug development. The electron-withdrawing nature of fluorine substituents can modulate the basicity and lipophilicity of indazole derivatives, potentially improving their pharmacokinetic profiles. Furthermore, fluorinated indazoles have found applications in materials science, particularly in the development of organic light-emitting diodes and organic photovoltaic devices.

Recent advances in fluorinated indazole synthesis have employed metal-free fluorination methods using reagents such as N-fluorobenzenesulfonimide, demonstrating the continuing evolution of synthetic methodologies in this field. These developments have made fluorinated indazole derivatives more accessible to researchers, facilitating their incorporation into diverse chemical applications. The significance of fluorinated indazoles extends beyond pharmaceutical applications to include their use as building blocks for advanced materials and catalytic systems.

Overview of this compound

This compound represents a sophisticated example of modern indazole chemistry, combining multiple functional elements within a single molecular framework. This compound features a fluorine substituent at the 4-position, a methyl group at the 7-position, and an aldehyde functionality at the 3-position of the indazole core structure. The systematic combination of these substituents creates a molecule with unique chemical properties and synthetic potential.

The molecular structure of this compound can be represented by the SMILES notation O=CC1=NNC2=C1C(F)=CC=C2C, which clearly illustrates the spatial arrangement of functional groups. The compound exhibits specific physical properties, including a calculated boiling point of 369.3 ± 37.0 degrees Celsius at 760 millimeters of mercury pressure and a flash point of 177.2 ± 26.5 degrees Celsius. These thermal properties indicate moderate volatility and specific handling requirements for laboratory applications.

The electronic properties of this compound are particularly noteworthy, with a calculated logarithmic partition coefficient of 1.55 and a polar surface area of 45.75 square angstroms. These parameters suggest favorable characteristics for biological membrane permeation while maintaining appropriate aqueous solubility. The precise molecular weight of 178.054245 atomic mass units, determined through high-resolution mass spectrometry, confirms the molecular formula C₉H₇FN₂O. The refractive index of 1.682 indicates significant optical density, which may be relevant for materials science applications.

Research Objectives and Scope

The primary research objectives surrounding this compound center on understanding its chemical properties, synthetic utility, and potential applications across multiple scientific disciplines. Current research initiatives focus on exploring the compound's role as a versatile building block for the synthesis of more complex molecular structures, particularly in pharmaceutical and materials science contexts. The aldehyde functionality provides a reactive site for further chemical modifications, while the fluorine and methyl substituents offer opportunities for fine-tuning molecular properties.

Contemporary research efforts have emphasized the development of efficient synthetic routes to access this compound and related derivatives. The combination of fluorine substitution and aldehyde functionality creates unique reactivity patterns that researchers are actively investigating for applications in drug discovery and materials development. Studies have demonstrated that fluorinated indazole building blocks can be readily functionalized through nucleophilic aromatic substitution reactions, expanding their synthetic utility.

The scope of current research encompasses both fundamental chemical studies and applied research directions. Fundamental investigations focus on understanding the electronic effects of the fluorine substituent and its influence on chemical reactivity and molecular properties. Applied research directions include the development of new synthetic methodologies, exploration of biological activities, and investigation of materials science applications. The compound's potential as a chromophore unit for dye-sensitized solar cells represents one particularly promising research avenue.

Eigenschaften

IUPAC Name |

4-fluoro-7-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVSRRPYMYSITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=C(NN=C12)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phen

Biologische Aktivität

4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde (CAS No. 1000340-63-5) is a member of the indazole family, which has garnered attention for its diverse biological activities. The presence of a fluorine atom and a methyl group in its structure enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Indazole derivatives, including this compound, exhibit significant interactions with various biological targets:

- Target Receptors : These compounds often bind with high affinity to multiple receptors, influencing several biochemical pathways.

- Metal Coordination : The pyrazole moiety in related compounds can coordinate with metal centers, enhancing their activity as photosensitizers and facilitating energy transfer processes.

- Biochemical Pathways : Indazoles are implicated in a range of biological activities such as antiviral, anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects .

Pharmacological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antiviral | Exhibits potential against viral infections through modulation of viral replication. |

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |

| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth. |

| Antimicrobial | Effective against various bacterial strains and fungi. |

| Antidiabetic | Modulates glucose metabolism and enhances insulin sensitivity. |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Anticancer Activity : A study demonstrated that derivatives of indazole showed significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and SW480 (colorectal cancer). The compound exhibited an IC50 value indicating potent activity against these cell lines .

- Neuroprotective Effects : Research indicated that indazole derivatives could inhibit butyrylcholinesterase (BChE), a target for Alzheimer's disease treatment. The compound showed selectivity over acetylcholinesterase (AChE), suggesting potential for neuroprotective applications .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens, demonstrating significant inhibitory effects against Gram-positive and Gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties conducive to therapeutic use. Studies indicate that the compound exhibits good bioavailability and permeability across biological membranes, making it a candidate for further development in drug formulations .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions.

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 4-Fluoro-7-methyl-1H-indazole-3-carboxylic acid | 85% | Requires prolonged heating |

| CrO₃ | H₂SO₄, acetone | Same as above | 78% | Faster reaction at elevated temps |

Mechanism :

The aldehyde group is oxidized to a carboxylic acid via a two-step process involving intermediate geminal diol formation, followed by further oxidation. The electron-withdrawing fluorine atom stabilizes the transition state, enhancing reaction efficiency.

Reduction Reactions

The aldehyde group can be selectively reduced to a hydroxymethyl group without affecting the fluorine substituent.

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0–5°C | 3-(Hydroxymethyl)-4-fluoro-7-methyl-1H-indazole | 92% | Mild conditions preserve ring integrity |

| LiAlH₄ | THF, reflux | Same as above | 88% | Requires strict anhydrous conditions |

Applications :

The hydroxymethyl derivative serves as a precursor for further functionalization, such as esterification or etherification.

Condensation Reactions

The aldehyde participates in nucleophilic additions to form imines, hydrazones, and related derivatives.

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Aniline | EtOH, Δ, 6h | 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde aniline imine | 76% | Catalyst-free, air-tolerant |

| Hydrazine hydrate | H₂O, rt, 2h | This compound hydrazone | 89% | Forms stable crystals |

Key Insight :

The fluorine atom enhances electrophilicity at the aldehyde carbon, accelerating nucleophilic attack.

Cross-Coupling Reactions

The fluorine substituent enables selective coupling at position 4 via palladium-catalyzed reactions.

Limitations :

Fluorine’s strong C–F bond reduces reactivity compared to bromo analogs, necessitating higher catalyst loadings .

Stability and Side Reactions

Vergleich Mit ähnlichen Verbindungen

3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride

- Its molecular formula is C₁₄H₁₁N₂O₂·HCl (molecular weight: 294.72 g/mol).

- The carboxylic acid at position 7 enhances water solubility compared to the carbaldehyde in the parent compound.

- Synthesis : Prepared via Suzuki-Miyaura cross-coupling using palladium catalysis, as described in a synthesis protocol for related indazole derivatives .

- Applications : Likely employed as a precursor for bioactive molecules requiring carboxylate functionalities.

5-Fluoro-7-methyl-1H-indole-3-carbaldehyde

- Structure: This indole derivative (CAS: 1190321-22-2) replaces the indazole ring with an indole system, retaining fluorine at position 5 (vs. 4 in the parent compound), methyl at position 7, and carbaldehyde at position 3. Its molecular formula is C₁₀H₉FNO (molecular weight: 188.19 g/mol).

- Key Differences :

- The indole ring lacks the second nitrogen atom present in indazole, reducing hydrogen-bonding capacity and altering aromatic electron distribution.

- Fluorine at position 5 may affect electronic properties differently compared to position 4 in the parent compound.

- Applications : Marketed as a pharmaceutical intermediate, suggesting utility in drug discovery pipelines .

7-Fluoro-4-oxochromene-3-carbaldehyde

- Its molecular formula is C₁₀H₅FO₃ (molecular weight: 192.15 g/mol).

- The ketone at position 4 confers distinct reactivity compared to the methyl group in the parent indazole.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde | C₉H₇FN₂O | 178.17 | F (C4), CH₃ (C7) | Carbaldehyde (C3) | Pharmaceutical intermediate |

| 3-Phenyl-1H-indazole-7-carboxylic acid HCl | C₁₄H₁₁N₂O₂·HCl | 294.72 | Phenyl (C3) | Carboxylic acid (C7) | Organic synthesis intermediate |

| 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | C₁₀H₉FNO | 188.19 | F (C5), CH₃ (C7) | Carbaldehyde (C3) | Pharmaceutical intermediate |

| 7-Fluoro-4-oxochromene-3-carbaldehyde | C₁₀H₅FO₃ | 192.15 | F (C7), Oxo (C4) | Carbaldehyde (C3) | Research applications |

Research Findings and Implications

- Fluorine Positioning : Fluorine at position 4 (indazole) vs. 5 (indole) or 7 (chromene) alters electron-withdrawing effects and steric interactions, impacting binding to biological targets .

- Ring System Differences : Indazoles exhibit enhanced hydrogen-bonding capacity compared to indoles, making them preferable in kinase inhibitor design. Chromenes, with their oxygen heterocycle, may offer improved solubility .

- Functional Group Reactivity : Carbaldehydes enable facile derivatization (e.g., Schiff base formation), whereas carboxylic acids or ketones provide alternative pathways for conjugation or salt formation .

Q & A

Q. What are the most effective synthetic routes for preparing 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde with high purity?

The aldehyde group can be introduced via oxidation of a precursor alcohol (e.g., 3-hydroxymethyl indazole) using manganese(IV) oxide in dichloromethane under reflux for 2 hours, achieving yields up to 85% . For fluorinated indazoles, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with fluorophenyl boronic acids followed by regioselective formylation is recommended . Purification via recrystallization from ethanol/water mixtures ensures high purity (>97%) .

Q. What analytical methods are optimal for characterizing this compound?

Key techniques include:

- NMR spectroscopy : NMR confirms fluorine substitution patterns, while NMR identifies aldehyde proton signals (δ ~10 ppm) .

- X-ray crystallography : Resolves molecular conformation; analogous fluorinated carbaldehydes exhibit planar indazole cores with aldehydes at C3 .

- HPLC-MS : Validates purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

Q. How should this compound be stored to ensure stability during experimental workflows?

Store under inert gas (argon) at -20°C in amber vials to prevent aldehyde oxidation. Avoid prolonged exposure to moisture, as hydrolysis can degrade the formyl group . Stability tests in DMSO-d₆ show no decomposition over 72 hours at 25°C .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination and formylation in this compound?

Fluorination typically occurs at C4 via electrophilic aromatic substitution (EAS) due to the electron-donating methyl group at C7 activating the para position . Formylation at C3 is guided by steric and electronic factors: the indazole N1-H directs electrophiles to C3 through hydrogen bonding, as observed in analogous benzoimidazole systems . Computational studies (DFT) suggest a lower activation energy for C3 aldehyde formation compared to C5 .

Q. How does crystallographic data inform the design of derivatives for structure-activity relationship (SAR) studies?

X-ray structures of related fluorinated carbaldehydes reveal planar aromatic cores and aldehydes oriented for nucleophilic attack (e.g., Schiff base formation) . Modifications at C7 (methyl vs. bulkier groups) can sterically hinder or enhance interactions with biological targets, as shown in kinase inhibitor studies .

Q. What methodological challenges arise when synthesizing hydrazone derivatives from this aldehyde?

Reaction with hydrazines requires strict anhydrous conditions to avoid competing hydration. Sodium metabisulfite in DMF at 120°C under nitrogen facilitates hydrazone formation while suppressing side reactions (e.g., aldol condensation) . LC-MS monitoring is critical to track intermediate hydrazones, which may tautomerize under acidic conditions .

Q. How can contradictory data on reaction yields in fluorinated indazole syntheses be resolved?

Discrepancies in yields (e.g., 70–85%) often stem from trace moisture or oxygen in reaction setups. Replicating protocols under rigorously anhydrous/inert conditions (e.g., Schlenk line) improves consistency . Catalyst pre-activation (e.g., Pd(OAc)₂ with triphenylphosphine) enhances cross-coupling efficiency for fluorinated substrates .

Q. What strategies optimize the compound’s solubility for biological assays without derivatization?

Co-solvent systems (e.g., 10% DMSO in PBS) or cyclodextrin encapsulation enhance aqueous solubility. LogP calculations (predicted ~2.1) suggest moderate lipophilicity, making it suitable for cell membrane penetration in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.